Ethyl 6-bromopyridazine-4-carboxylate is a chemical compound characterized by the presence of a bromine atom at the 6-position and a carboxylate ester functional group at the 4-position of a pyridazine ring. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis.
The compound is cataloged under the Chemical Abstracts Service number 1823907-96-5, indicating its recognition in chemical databases and literature. It can be synthesized through various methods, primarily involving bromination and esterification reactions of pyridazine derivatives.
Ethyl 6-bromopyridazine-4-carboxylate belongs to the class of heterocyclic compounds, specifically pyridazines, which are five-membered aromatic rings containing two nitrogen atoms. Its structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
The synthesis of ethyl 6-bromopyridazine-4-carboxylate typically involves two main steps: bromination and esterification.
In an industrial context, these reactions are optimized for yield and purity, often utilizing continuous flow reactors to enhance efficiency. The conditions are carefully controlled to prevent side reactions and ensure high-quality product formation.
The molecular formula for ethyl 6-bromopyridazine-4-carboxylate is . The structure features:
Key structural data includes:
Ethyl 6-bromopyridazine-4-carboxylate can undergo several types of chemical reactions:
Reagents used in these reactions include:
The mechanism of action for ethyl 6-bromopyridazine-4-carboxylate primarily involves its reactivity due to the presence of the bromine atom and the carboxylate group. The bromine can act as a leaving group in nucleophilic substitution reactions, while the carboxylate group can participate in various coupling reactions.
For example, during nucleophilic substitution, a nucleophile attacks the carbon atom bonded to the bromine, displacing it and forming a new product. This process is facilitated by polar aprotic solvents that stabilize charged intermediates.
Ethyl 6-bromopyridazine-4-carboxylate is expected to be a colorless or pale yellow liquid with moderate volatility. Specific physical properties such as boiling point remain unreported.
The compound exhibits:
Ethyl 6-bromopyridazine-4-carboxylate has several scientific applications:
Research continues into its potential applications in drug development and materials science, highlighting its importance in contemporary chemistry .
Ethyl 6-bromopyridazine-4-carboxylate (CAS No. 1823907-96-5) is a synthetically valuable heterocyclic compound with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol. Its structure features a pyridazine core—a six-membered aromatic ring containing two adjacent nitrogen atoms—functionalized with a bromine atom at the 6-position and an ethyl ester group at the 4-position. The SMILES notation O=C(C1=CC(Br)=NN=C1)OCC precisely encodes this arrangement, highlighting the adjacency of the bromine and the carboxylate moiety [1]. This bifunctionalization creates distinct electronic properties: the bromine atom serves as an electron-withdrawing group and a versatile site for metal-catalyzed cross-coupling reactions, while the ethyl ester acts as a polar handle amenable to hydrolysis, reduction, or nucleophilic substitution. The molecule’s planar architecture facilitates π-stacking interactions in biological systems, and its calculated LogP suggests moderate lipophilicity, influencing its permeability in pharmaceutical contexts. Storage typically requires cool, dry conditions (-20°C) to preserve its reactivity, especially given the sensitivity of the C-Br bond [1].
Table 1: Key Physicochemical and Identification Data
Property | Value |
---|---|
CAS Registry Number | 1823907-96-5 |
Molecular Formula | C₇H₇BrN₂O₂ |
Molecular Weight | 231.05 g/mol |
MDL Number | MFCD27921162 |
SMILES | O=C(C1=CC(Br)=NN=C1)OCC |
Purity Specification | >95% (HPLC) |
Storage Conditions | -20°C, protected from light |
Pyridazine chemistry emerged prominently in the mid-20th century alongside the systematic exploration of diazines. While pyrimidines and pyrazines were initially prioritized due to their prevalence in nucleic acids and natural products, pyridazines gained attention later for their unique electronic profiles and bioisosteric potential. The synthesis of ethyl 6-bromopyridazine-4-carboxylate represents a specialized advancement within this domain, driven by the need for electron-deficient heterocyclic intermediates capable of sequential functionalization. Its development parallels the broader recognition that nitrogen heterocycles constitute over 60% of small-molecule pharmaceuticals, as highlighted by Njardarson’s landmark analysis [5]. The compound’s strategic halogenation pattern stems from methodologies refined during the 1990s–2000s, when halogenated heterocycles became indispensable for palladium-catalyzed couplings (e.g., Suzuki, Stille). Historically, its synthesis often proceeded via bromination of ethyl pyridazine-4-carboxylate precursors or through cyclization of bromo-containing hydrazone intermediates. This evolution reflects a shift toward "functionality-rich" building blocks in late-20th-century organic synthesis, designed to streamline drug discovery workflows [3] [5].
In contemporary synthesis, ethyl 6-bromopyridazine-4-carboxylate serves as a dual electrophile, enabling orthogonal derivatization at two distinct sites. The bromine atom undergoes efficient cross-coupling reactions (e.g., with boronic acids, alkynes, or amines), while the ester can be transformed into amides, acids, or alcohols. This versatility is exploited in constructing complex molecules for medicinal chemistry, particularly libraries targeting central nervous system (CNS) disorders. Notably, pyridazine carboxylates feature prominently in neurodegenerative disease research. Recent studies demonstrate their incorporation into pyrazolo-pyridine carboxylate cores acting as α-synuclein aggregation inhibitors—a therapeutic strategy for Parkinson’s disease (PD). In transgenic C. elegans models of synucleinopathy, derivatives synthesized from similar brominated heterocycles significantly reduced α-synuclein aggregation (e.g., compounds 7b, 7g, and 7i showing 41–65% inhibition), validated by molecular docking scores as low as -8.9 kcal/mol [3]. Beyond neuroscience, such frameworks are explored as antitubercular and anticancer agents, capitalizing on the pyridazine ring’s ability to engage biological targets through hydrogen bonding and π-stacking. The commercial availability of this compound (though occasionally backordered) underscores its utility; suppliers list prices from $105–$363 per 1–5 g, reflecting specialized demand [1] [6].
Table 2: Key Applications in Medicinal Chemistry
Application | Derivative Class | Biological Activity | Model System |
---|---|---|---|
Parkinson’s Disease Therapy | Pyrazolo-pyridine carboxylates | α-Synuclein aggregation inhibition (41–65%) | Transgenic C. elegans |
Alzheimer’s Disease Research | Pyrazolo[1,5-a]pyridines | PDE9/HDAC dual inhibition | In vitro enzymatic |
Antibacterial Development | Pyridazine-amides | Tuberculosis growth inhibition | Mycobacterium tuberculosis |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7